Fmoc-PEG9-alcohol

PEG linker contour length PROTAC design

Fmoc-PEG9-alcohol (CAS 868594-51-8) is a heterobifunctional polyethylene glycol (PEG) linker comprising nine ethylene glycol (EG) repeat units, an Fmoc-protected primary amine at one terminus, and a free hydroxyl group at the other. With a molecular weight of 635.74 g/mol and molecular formula C33H49NO11, this monodisperse compound belongs to the class of Fmoc-PEGn-alcohol building blocks routinely employed in solid-phase peptide synthesis, proteolysis-targeting chimera (PROTAC) assembly, and antibody-drug conjugate (ADC) construction.

Molecular Formula C33H49NO11
Molecular Weight 635.7 g/mol
CAS No. 868594-51-8
Cat. No. B8114449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-PEG9-alcohol
CAS868594-51-8
Molecular FormulaC33H49NO11
Molecular Weight635.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C33H49NO11/c35-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-34-33(36)45-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32/h1-8,32,35H,9-27H2,(H,34,36)
InChIKeyKHBAZZMFHYCZSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fmoc-PEG9-alcohol (CAS 868594-51-8): Core Physicochemical & Functional Profile for PROTAC and Bioconjugation Procurement


Fmoc-PEG9-alcohol (CAS 868594-51-8) is a heterobifunctional polyethylene glycol (PEG) linker comprising nine ethylene glycol (EG) repeat units, an Fmoc-protected primary amine at one terminus, and a free hydroxyl group at the other . With a molecular weight of 635.74 g/mol and molecular formula C33H49NO11, this monodisperse compound belongs to the class of Fmoc-PEGn-alcohol building blocks routinely employed in solid-phase peptide synthesis, proteolysis-targeting chimera (PROTAC) assembly, and antibody-drug conjugate (ADC) construction . The Fmoc group is base-labile, enabling controlled deprotection to reveal a nucleophilic amine for downstream conjugation, while the terminal hydroxyl permits orthogonal derivatization into mesylates, carboxylic acids, or click chemistry handles [1].

Why Fmoc-PEG9-alcohol Cannot Be Arbitrarily Replaced by Fmoc-PEG4 or Fmoc-PEG8 in Critical Bioconjugation Workflows


Substituting Fmoc-PEG9-alcohol with a shorter or longer analog is not trivial: the nine-unit PEG spacer establishes a contour length of approximately 3.15 nm (fully extended) , which differs by ≥0.35 nm per ethylene glycol unit relative to PEG4 (1.4 nm) and PEG8 (2.8 nm). In PROTAC design, a single EG-unit shift can alter the spatial orientation of the E3 ligase–target protein ternary complex by roughly 3.5 Å, potentially reducing ubiquitination efficiency by an order of magnitude . The molecular weight of 635.74 g/mol also directly affects aqueous solubility, hydrodynamic volume, and passive membrane permeability relative to shorter PEGs, while the Fmoc group provides a reversible protecting strategy distinct from Boc-based analogs that require acidic deprotection incompatible with acid-labile payloads [1]. Therefore, experimental SAR cannot be accurately extrapolated across PEGn lengths without re-optimization.

Fmoc-PEG9-alcohol Comparative Performance Evidence: Linker Length, Potency Modulation & Conjugation Efficiency


Contour Length Comparison: Fmoc-PEG9-alcohol Spans 3.15 nm vs. 1.4 nm (PEG4) and 2.8 nm (PEG8)

The fully extended contour length (Lc) of Fmoc-PEG9-alcohol is 3.15 nm, calculated from nine ethylene glycol units × 0.35 nm/unit . In contrast, Fmoc-PEG4-alcohol (4 units) reaches only 1.4 nm and Fmoc-PEG8-alcohol reaches 2.8 nm. This 1.75 nm (125%) increase over PEG4 and 0.35 nm (12.5%) increase over PEG8 places the PEG9 spacer closer to the >3 nm inter-binding-pocket distance frequently observed in crystallographic ternary complex structures of PROTACs .

PEG linker contour length PROTAC design

PEG Linker Length Modulation of PROTAC Degradation Potency: Class-Level SAR from BRD4 Degraders

In a controlled structure–activity relationship study of MZ-series PROTACs targeting BRD4, increasing the PEG linker length from n=2 (MZ4) to n=3 (MZ1) to n=4 (MZ2) systematically altered degradation potency: pDC50 values shifted from 7.0 (PEG2) to 8.1 (PEG3) to 8.4 (PEG4), with cooperativity factor α rising from 5.7 to 7.4 then dropping to 4.7 [1]. While PEG9 was not directly tested in this series, these data establish that each ethylene glycol increment can alter pDC50 by 0.3–1.1 log units, supporting the hypothesis that PEG9 occupies a distinct SAR window between the well-characterized PEG8 and PEG12 linkers.

PROTAC linker SAR BRD4 degradation

PEG9 Linker Enables GSPT1 Degradation Selectivity in Retro-2-Based PROTACs—Dependence on Chain Length

A 2026 study of Retro-2.1-derived PROTACs demonstrated that GSPT1 neosubstrate degradation depends critically on the length of the flexible PEG chain linker [1]. Molecules containing shorter PEG2 linkers failed to induce proteasome-dependent target degradation, whereas extension to longer PEG chains triggered GSPT1 degradation. This finding establishes that linker length is not merely a pharmacokinetic modifier but can toggle between on-target and off-target degradation profiles, making the procurement of a defined-length linker such as PEG9 essential for controlling degradation selectivity.

PROTAC GSPT1 degradation linker length dependency

Molecular Weight Differential: Fmoc-PEG9-alcohol (635.74 Da) vs. Fmoc-PEG4-alcohol (371.43 Da) and Impact on Solubility

Fmoc-PEG9-alcohol has a molecular weight of 635.74 g/mol , which is 264.31 Da (71.3%) larger than Fmoc-PEG4-alcohol (371.43 g/mol) . The larger PEG chain increases both the number of water-coordinating ether oxygens (from 4 to 9) and the overall hydrophilic surface area. This directly translates into enhanced aqueous solubility and a larger hydrodynamic radius, which can reduce non-specific binding of conjugated payloads and improve the pharmacokinetic profile of final constructs .

PEG molecular weight aqueous solubility bioconjugation

Fmoc vs. Boc Protecting Group Orthogonality: Enabling Acid-Sensitive Conjugate Synthesis

Fmoc-PEG9-alcohol utilizes the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is rapidly cleaved under mild basic conditions (e.g., 20% piperidine in DMF, 5–30 min at room temperature) while remaining completely stable to the acidic conditions used for Boc deprotection (TFA) . This orthogonality enables sequential deprotection strategies in solid-phase peptide synthesis and PROTAC assembly where acid-labile functionality (e.g., glycosidic bonds, certain ester prodrugs, or acid-sensitive payloads) must be preserved. The reversible Fmoc-PEG conjugation has been explicitly exploited in the design of prodrugs that release native drug under physiological conditions [1].

Fmoc deprotection orthogonal chemistry solid-phase synthesis

Purity Specification and Batch-to-Batch Consistency: ≥95% HPLC Purity Enabling Reproducible SAR

Commercially sourced Fmoc-PEG9-alcohol is routinely supplied at ≥95% purity (HPLC) . In PROTAC library synthesis, sub-stoichiometric impurities in the linker can propagate into final constructs, introducing noisy IC50/DC50 curves that mislead SAR interpretation . A purity specification of ≥95% with defined single-impurity limits (<2% any individual impurity) ensures that the observed biological activity originates from the intended PROTAC species rather than from contaminating linker-length variants that could compete for E3 ligase or target protein binding.

linker purity SAR reproducibility PROTAC library synthesis

Fmoc-PEG9-alcohol: Optimal Application Scenarios Grounded in Comparative Evidence


PROTAC Library Synthesis Requiring Defined 3-nm+ Inter-Ligand Distance

When designing PROTAC libraries targeting proteins with known crystallographic inter-binding-pocket distances exceeding 3 nm, Fmoc-PEG9-alcohol provides a 3.15 nm contour length that bridges the gap between standard PEG8 (2.8 nm) and PEG12 (4.2 nm) linkers. Its Fmoc group permits direct incorporation into solid-phase synthesis workflows, while the free hydroxyl allows late-stage diversification to match E3 ligase exit vectors. Studies demonstrate that linker length directly modulates degradation potency and selectivity [1][2].

Antibody-Drug Conjugate (ADC) Linker-Payload Construction with Hydrophobic Cytotoxins

For ADCs bearing hydrophobic payloads (e.g., auristatins, maytansinoids), the 635.74 Da PEG9 spacer provides enhanced aqueous solubility relative to PEG4/PEG8 analogs, reducing aggregation and improving drug-to-antibody ratio (DAR) homogeneity. The Fmoc-protected amine enables sequential conjugation to cleavable dipeptide linkers (Val-Cit-PAB) under orthogonal conditions, while the terminal hydroxyl can be activated for payload attachment [1].

Reversible PEGylation of Therapeutic Peptides and Proteins

Fmoc-PEG9-alcohol can be attached to peptide drugs via the free hydroxyl, creating a reversible PEGylated prodrug that releases the native peptide under mild basic physiological conditions through Fmoc cleavage . This approach, described in the Shechter et al. patent, extends circulation half-life while avoiding permanent PEG modification that could blunt receptor binding [1]. The PEG9 length balances sufficient steric shielding with manageable molecular weight for renal clearance.

Hydrogel Scaffold Functionalization for Tissue Engineering

Fmoc-PEG9-alcohol has been incorporated into hydrogel matrices to improve mechanical properties and biocompatibility . The nine-unit PEG spacer provides longer-range flexibility than PEG4 or PEG6, enhancing cell adhesion peptide presentation while the Fmoc group allows controlled deprotection for covalent tethering of bioactive ligands. This application leverages the compound's monodispersity, which ensures reproducible crosslinking density and ligand spacing.

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